2-Bromo-6-(1H-pyrazol-1-yl)pyridine
Overview
Description
2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Tautomerization in Pyridines : A study on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealed three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are manifested by dual luminescence and a bimodal irreversible kinetic coupling of the two fluorescence bands (Vetokhina et al., 2012).
Ruthenium(III) Complexes for Biological Studies : Reactions of 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine with RuCl3·3H2O formed metal complexes that displayed minimal cytotoxic activity against the HeLa cell line. These complexes showed weaker DNA binding affinities, as established by molecular docking experiments (Omondi et al., 2018).
Nickel(II) Complexes in Ethylene Oligomerization : The reaction of 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine with NiCl2 and NiBr2 led to the formation of nickel(II) complexes. These complexes were active catalysts in ethylene oligomerization, producing mainly butenes (Nyamato et al., 2016).
Applications in Time-Resolved Fluorescence Immunoassay (TRFIA) : A new bifunctional chelate intermediate of TRFIA, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was synthesized and characterized, showing significant potential in increasing the yield of the target product (Pang Li-hua, 2009).
Synthesis of Polyheterocyclic Ring Systems : The compound 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor for constructing new polyheterocyclic ring systems, demonstrating its versatility in organic synthesis and potential in developing novel compounds with antibacterial properties (Abdel‐Latif et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It has been found to have a desirable fitting pattern in the lmptr1 pocket, an active site .
Mode of Action
It has been used in Rhodium (III)-catalyzed C–H alkenylation reactions . This suggests that it may interact with its targets through a mechanism involving rollover cyclometalation .
Biochemical Pathways
Its use in rhodium (iii)-catalyzed c–h alkenylation reactions suggests it may play a role in the modification of organic compounds .
Result of Action
It has been used in the synthesis of mono- and dialkenyl-substituted 2-(1h-pyrazol-1-yl)pyridines , suggesting it may have a role in the formation of these compounds.
Action Environment
The action of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine can be influenced by environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in an inert atmosphere . This suggests that temperature and atmospheric conditions may affect its stability and efficacy.
Properties
IUPAC Name |
2-bromo-6-pyrazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRJOZJWALGJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427614 | |
Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123640-41-5 | |
Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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